molecular formula C15H21N3O2S B5613774 1-cyclopentyl-N-methyl-5-oxo-N-(1,3-thiazol-2-ylmethyl)-3-pyrrolidinecarboxamide

1-cyclopentyl-N-methyl-5-oxo-N-(1,3-thiazol-2-ylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B5613774
M. Wt: 307.4 g/mol
InChI Key: RZBGEHBOVHDTBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole and pyrrolidine derivatives typically involves cyclization reactions, such as the 1,3-dipolar cycloaddition and subsequent modifications. For instance, polysubstituted methyl pyrrolidine derivatives can be synthesized with high yields through cyclization reactions starting from pyrrolidine precursors and bromo-substituted compounds (Yahya Nural et al., 2018). These synthetic pathways highlight the methods that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as thiazolyl and pyrrolidinyl derivatives, often includes stereochemistry at certain positions, which can significantly impact their biological activity. The structural configurations can be determined by techniques like X-ray diffraction and NMR spectroscopy (Öznur Demir-Ordu et al., 2015). Understanding the molecular structure is critical for elucidating the potential reactivity and interaction of the target compound.

Chemical Reactions and Properties

Thiazole and pyrrolidine compounds engage in various chemical reactions, reflecting their chemical properties. They may undergo nucleophilic substitution reactions, cyclization, or act as ligands in coordination chemistry. Their reactivity is influenced by the presence of electron-withdrawing groups or nucleophilic centers within the molecule.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure can be examined using spectroscopy and crystallography. These properties are vital for assessing the compound's stability, solubility, and suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, can be derived from functional groups present in the compound. For example, the presence of a thiazole ring can contribute to the compound's electronic characteristics and its interaction with biological targets.

References:

properties

IUPAC Name

1-cyclopentyl-N-methyl-5-oxo-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-17(10-13-16-6-7-21-13)15(20)11-8-14(19)18(9-11)12-4-2-3-5-12/h6-7,11-12H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBGEHBOVHDTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CS1)C(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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